Pentaphenylpentarsolane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

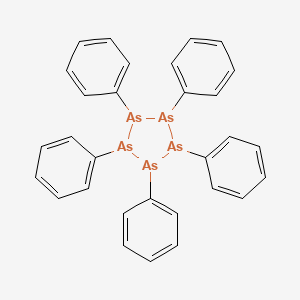

Pentafenilpentarsolano es un compuesto organoarsénico con la fórmula química C30H25As5. Consiste en un anillo de pentarsolano con cinco átomos de arsénico, cada uno unido a un grupo fenilo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de pentafenilpentarsolano típicamente involucra la reacción de tricloruro de arsénico con fenil litio, seguida de ciclización. Las condiciones de reacción a menudo requieren una atmósfera inerte, como nitrógeno o argón, para evitar la oxidación. El proceso se puede resumir de la siguiente manera:

Preparación de fenil litio: El fenil litio se prepara haciendo reaccionar bromobenceno con litio metálico en éter anhidro.

Reacción con tricloruro de arsénico: El fenil litio se hace reaccionar entonces con tricloruro de arsénico para formar intermediarios de fenilarsénico.

Ciclización: Los intermediarios sufren ciclización para formar pentafenilpentarsolano.

Métodos de producción industrial: Si bien la síntesis de laboratorio de pentafenilpentarsolano está bien documentada, los métodos de producción industrial son menos comunes debido a las condiciones especializadas que se requieren. Escalar la síntesis implica un control cuidadoso de los parámetros de reacción y los procesos de purificación para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: El pentafenilpentarsolano experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar óxidos de arsénico.

Reducción: Las reacciones de reducción pueden convertir el pentafenilpentarsolano en estados de oxidación más bajos de arsénico.

Sustitución: Los grupos fenilo se pueden sustituir con otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido nítrico.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o reactivos específicos como halógenos o compuestos organometálicos.

Productos principales:

Productos de oxidación: Óxidos de arsénico y derivados de fenilo.

Productos de reducción: Compuestos de arsénico de menor estado de oxidación.

Productos de sustitución: Diversos compuestos de fenilarsénico sustituidos.

Aplicaciones Científicas De Investigación

El pentafenilpentarsolano tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como precursor para sintetizar otros compuestos organoarsénicos y como reactivo en síntesis orgánica.

Biología: La investigación sobre su actividad biológica incluye estudios sobre su potencial como agente antimicrobiano.

Medicina: Se están llevando a cabo investigaciones sobre su posible uso en quimioterapia debido a su contenido de arsénico.

Industria: Se explora su uso en ciencia de materiales, particularmente en el desarrollo de semiconductores y otros materiales electrónicos.

Mecanismo De Acción

El mecanismo por el cual el pentafenilpentarsolano ejerce sus efectos implica interacciones con componentes celulares. Los átomos de arsénico pueden unirse a los grupos tiol en las proteínas, alterando su función. Esta interacción puede conducir a la inhibición de la actividad enzimática y la interferencia con las vías de señalización celular. Los grupos fenilo también pueden desempeñar un papel en la modulación de la reactividad y la afinidad de unión del compuesto.

Compuestos similares:

Trifenilarsina: Contiene tres grupos fenilo unidos a un solo átomo de arsénico.

Tetrafenilarsonio: Un compuesto catiónico con cuatro grupos fenilo unidos al arsénico.

Hexafenilarsano: Contiene seis grupos fenilo unidos al arsénico.

Unicidad: El pentafenilpentarsolano es único debido a su estructura de anillo de pentarsolano, que no se encuentra en los otros compuestos similares. Esta estructura imparte propiedades químicas y físicas distintas, lo que lo convierte en un compuesto valioso para aplicaciones especializadas.

Comparación Con Compuestos Similares

Triphenylarsine: Contains three phenyl groups bonded to a single arsenic atom.

Tetraphenylarsonium: A cationic compound with four phenyl groups bonded to arsenic.

Hexaphenylarsane: Contains six phenyl groups bonded to arsenic.

Uniqueness: Pentaphenylpentarsolane is unique due to its pentarsolane ring structure, which is not found in the other similar compounds. This structure imparts distinct chemical and physical properties, making it a valuable compound for specialized applications.

Propiedades

Número CAS |

194038-18-1 |

|---|---|

Fórmula molecular |

C30H25As5 |

Peso molecular |

760.1 g/mol |

Nombre IUPAC |

1,2,3,4,5-pentakis-phenylpentaarsolane |

InChI |

InChI=1S/C30H25As5/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H |

Clave InChI |

ZWFINVBCFJLZKE-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)[As]2[As]([As]([As]([As]2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2'-[1,3-Phenylenebis(methyleneoxy)]dibenzoic acid](/img/structure/B12572536.png)

![Trimethyl[(8-oxabicyclo[3.2.1]oct-2-en-3-yl)oxy]silane](/img/structure/B12572556.png)

![N-[(3H-Indol-3-ylidene)methyl]glycine](/img/structure/B12572567.png)

![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)

![N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate](/img/structure/B12572581.png)

![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)

![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)

![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)

![9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene](/img/structure/B12572610.png)

![2,6-Bis[6-(2-pyridylamino)-2-pyridylamino]pyridine](/img/structure/B12572622.png)